Triclopyr ester

Description

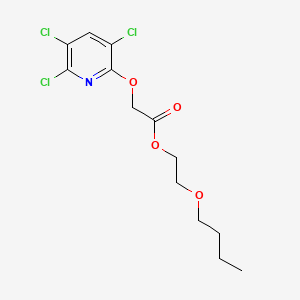

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDRCZNHVGQBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032579 | |

| Record name | Triclopyr butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1] | |

| Record name | Triclopyr-butotyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | Triclopyr-butotyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64700-56-7, 64470-88-8 | |

| Record name | Triclopyr ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyr butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064470888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyr-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyr butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOPYR-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJY10R5MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Triclopyr Ester in Woody Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyr (B129103) ester is a selective, systemic herbicide widely employed for the management of woody and broadleaf plants. Its efficacy is rooted in its ability to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in plant death. This technical guide provides a comprehensive overview of the mechanism of action of triclopyr ester in woody plants, detailing its absorption, translocation, metabolism, and the molecular signaling pathways it disrupts. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key research methodologies. Visualizations of signaling pathways and experimental workflows are presented using Graphviz DOT language to facilitate a deeper understanding of the core concepts.

Introduction

Triclopyr, chemically known as [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a pyridine-based herbicide.[1] For effective penetration of the waxy cuticle of woody plants, it is commonly formulated as a butoxyethyl ester.[2][3] Once absorbed, the ester is rapidly hydrolyzed to its biologically active form, triclopyr acid, which is responsible for its herbicidal activity.[4] This guide delves into the intricate mechanisms by which this compound exerts its phytotoxic effects on woody species.

Absorption, Translocation, and Metabolism

The journey of this compound from application to its site of action involves several key steps: absorption into the plant, translocation to meristematic tissues, and eventual metabolism.

Absorption

This compound is readily absorbed through the foliage, bark, and roots of woody plants.[5][6] The lipophilic nature of the ester formulation facilitates its penetration through the waxy cuticle of leaves and the bark of young stems.[7]

Translocation

Following absorption and hydrolysis to triclopyr acid, the herbicide is translocated throughout the plant via both the xylem and phloem, a characteristic known as ambimobility.[5] This systemic movement allows the herbicide to accumulate in areas of active growth, such as apical and root meristems, where it exerts its primary effects.[6]

Metabolism

Within the plant, this compound is rapidly converted to triclopyr acid. The half-life of triclopyr in plants can vary significantly depending on the species and environmental conditions, ranging from 3 to 24 days.[8][9] The primary metabolite of triclopyr is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is generally less phytotoxic.[10]

Quantitative Data

The following tables summarize quantitative data on the absorption, translocation, and metabolism of triclopyr in various woody and herbaceous plant species.

Table 1: Absorption and Translocation of Triclopyr in Various Plant Species

| Plant Species | Application Method | Absorption (% of Applied) | Translocation (% of Absorbed) | Primary Destination | Reference |

| Populus tremuloides (Aspen) | Foliar Spray (14C-triclopyr ester) | High | Low | Treated Leaf | [11] |

| Rhododendron maximum (Great Rhododendron) | Foliar Spray (14C-triclopyr ester) | >60% | Lower than Imazapyr (~50% less to roots) | Treated Leaf | [12] |

| Prosopis juliflora var. glandulosa (Honey Mesquite) | Foliar Spray (14C-triclopyr ester) | 66% (after 24h) | Rapid | Upper canopy, lower canopy, roots | [13] |

Table 2: Half-life of Triclopyr in Plants and Soil

| Matrix | Species/Condition | Half-life | Reference |

| Plants | General Range | 3 - 24 days | [8][9] |

| Plants | Grass | 5 - 20 days | [8] |

| Plants | Barley and Wheat | 85% breakdown in 3 days | [8] |

| Soil | Average | 30 days | [4] |

| Soil | Range | 8 - 46 days | [6][8] |

| Water | With light | ~1 day | [6][8] |

| Water | Without light | 142 days | [6][8] |

Mechanism of Action: Auxin Mimicry

The primary mechanism of action of triclopyr is its function as a synthetic auxin.[3][4] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and molecular disruptions.

Molecular Interaction

Triclopyr acid binds to the auxin co-receptor complex, which consists of an F-box protein from the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-Signaling F-Box) and an Aux/IAA transcriptional repressor protein.[11] This binding stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome.

Downstream Effects

The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes leads to a variety of detrimental effects, including:

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and bending of stems and petioles), leaf cupping, and stem swelling.[14]

-

Disruption of Vascular Tissues: Impairing the transport of water and nutrients.

-

Ethylene (B1197577) Production: Increased ethylene synthesis contributes to senescence and abscission.

-

Overall Disorganized Growth: Ultimately leading to the death of the plant.

Visualizing the Mechanism and Protocols

The following diagrams, created using the Graphviz DOT language, illustrate the key pathways and experimental workflows associated with triclopyr's mechanism of action.

Caption: this compound absorption, hydrolysis, translocation, and metabolism within a woody plant.

Caption: Disruption of the auxin signaling pathway by triclopyr acid.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide action. The following sections outline key experimental protocols.

Protocol for Basal Bark Application Efficacy Trial

Objective: To evaluate the efficacy of a this compound formulation applied as a basal bark treatment for the control of a target woody species.

Materials:

-

This compound herbicide formulation (e.g., Garlon 4 Ultra).

-

Basal oil carrier (e.g., commercially available basal oil, diesel fuel, or kerosene).[8]

-

Low-pressure backpack sprayer with a solid cone or flat fan nozzle.[14]

-

Personal Protective Equipment (PPE) as specified on the herbicide label.

-

Marking flags or tags for identifying treated and control plants.

-

Calipers or a diameter tape to measure stem diameter.

Procedure:

-

Site Selection and Plot Establishment: Select a site with a sufficient population of the target woody species. Establish replicate plots, each containing a designated number of individual plants. Randomly assign treatments (different herbicide concentrations and a control) to the plots.

-

Herbicide Preparation: Prepare the herbicide solution by mixing the this compound formulation with the basal oil carrier to the desired concentrations (e.g., 10-20% v/v).[8]

-

Application: Apply the herbicide solution to the lower 12-15 inches of the trunk of each target plant, ensuring complete coverage of the bark around the entire circumference.[14][15] Apply to the point of wetness but not runoff.

-

Data Collection: At predetermined intervals (e.g., 3, 6, 9, and 12 months after treatment), assess the efficacy of the treatments. Efficacy can be measured by:

-

Visual Injury Rating: A scale of 0 (no effect) to 100 (complete death).

-

Canopy Reduction: Percentage of canopy defoliation.

-

Mortality: Percentage of dead plants.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Cut-Stump Application Efficacy Trial

Objective: To determine the effectiveness of triclopyr applied to the cut surface of woody plant stumps to prevent resprouting.

Materials:

-

Triclopyr herbicide formulation (amine or ester).

-

Water or basal oil as a carrier, depending on the formulation.

-

Chainsaw, handsaw, or loppers.

-

Handheld sprayer or paintbrush for herbicide application.

-

PPE.

-

Marking tags.

Procedure:

-

Plant Selection and Cutting: Select healthy, actively growing plants of the target species. Cut the stems horizontally as close to the ground as possible, leaving a flat surface.

-

Herbicide Application: Immediately after cutting (within 5-15 minutes for water-based solutions), apply the herbicide solution to the cut surface.[16] For stumps larger than 3 inches in diameter, focus the application on the outer edge (cambium layer).[1] For smaller stumps, treat the entire cut surface.

-

Treatment Groups: Include different herbicide concentrations and a control group (cutting without herbicide application).

-

Evaluation: Monitor the stumps for resprouting at regular intervals. Data to collect includes the percentage of stumps resprouting and the number and vigor of the sprouts.

-

Analysis: Compare the resprouting rates between the different treatment groups and the control.

Caption: General experimental workflow for conducting a triclopyr efficacy trial.

Protocol for 14C-Triclopyr Absorption and Translocation Study

Objective: To quantify the absorption and translocation of triclopyr in a woody plant species using a radiolabeled tracer.

Materials:

-

14C-labeled this compound.

-

Woody plant seedlings grown in a controlled environment.

-

Micropipette for precise application.

-

Plant tissue solubilizer.

-

Liquid scintillation cocktail and counter.

-

Phosphor imager and screens.

-

Homogenizer and centrifuge.

-

Solvents for extraction (e.g., acetonitrile, methanol).

Procedure:

-

Plant Preparation: Grow uniform, healthy seedlings of the target woody species under controlled greenhouse conditions.

-

14C-Triclopyr Application: Apply a known amount of 14C-triclopyr ester solution to a specific area of a mature leaf on each plant using a micropipette.

-

Harvesting: At designated time points after application (e.g., 6, 24, 48, 72 hours), harvest the plants.

-

Sample Preparation:

-

Leaf Wash: Wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed herbicide from the surface.

-

Sectioning: Dissect the plant into different parts: treated leaf, other leaves, stem, and roots.

-

-

Quantification:

-

Liquid Scintillation Counting (LSC): Combust dried and ground plant samples and measure the radioactivity using LSC to determine the amount of 14C-triclopyr in each plant part. The leaf wash is also analyzed to calculate the amount of absorbed herbicide.

-

Phosphor Imaging: Press whole plants or plant sections against a phosphor screen to visualize the distribution of the radiolabel.

-

-

Data Analysis: Calculate the percentage of applied 14C-triclopyr that was absorbed and the percentage of the absorbed dose that was translocated to different plant parts.

Protocol for Analysis of Triclopyr and its Metabolites in Plant Tissues

Objective: To extract and quantify triclopyr and its primary metabolite, TCP, from woody plant tissues.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Analytical standards of triclopyr and TCP.

-

Solvents for extraction (e.g., acidified acetonitrile, methanol).[17]

-

Solid-Phase Extraction (SPE) cartridges for cleanup.

-

Homogenizer, centrifuge, and evaporator.

Procedure:

-

Sample Collection and Storage: Collect plant tissue samples from treated plants and freeze them immediately to prevent degradation of the analytes.

-

Extraction: Homogenize the frozen plant tissue in an appropriate extraction solvent. Centrifuge the mixture and collect the supernatant. Repeat the extraction process for exhaustive recovery.

-

Cleanup: Pass the combined extracts through an SPE cartridge to remove interfering compounds from the plant matrix.

-

Analysis:

-

HPLC: Analyze the cleaned extract using an HPLC system to separate and quantify triclopyr and TCP.

-

GC-MS: For confirmation and enhanced sensitivity, derivatize the analytes if necessary and analyze by GC-MS.

-

-

Quantification: Create a calibration curve using analytical standards to quantify the concentration of triclopyr and TCP in the plant samples.

Conclusion

This compound's effectiveness as a woody plant herbicide lies in its efficient absorption, systemic translocation, and potent disruption of the auxin signaling pathway. By mimicking natural auxin, the active form, triclopyr acid, triggers a cascade of events leading to uncontrolled growth and ultimately, plant death. Understanding the detailed mechanism of action, supported by quantitative data and robust experimental protocols, is paramount for the continued development of effective and selective vegetation management strategies. The visualizations and methodologies presented in this guide offer a foundational resource for researchers and professionals in the field, enabling further investigation and innovation in herbicide science.

References

- 1. SS-AGR-260/AG245: Herbicide Application Techniques for Woody Plant Control [edis.ifas.ufl.edu]

- 2. Efficacy, uptake, and translocation of stem applied this compound in four formulation solvents [vtechworks.lib.vt.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. invasive.org [invasive.org]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. Triclopyr General Fact Sheet [npic.orst.edu]

- 7. harvest.usask.ca [harvest.usask.ca]

- 8. Treatments for Basal Bark Application | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 9. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Absorption and Translocation of Triclopyr in Honey Mesquite (Prosopis juliflora var. glandulosa) | Weed Science | Cambridge Core [cambridge.org]

- 14. eaglelake1.org [eaglelake1.org]

- 15. Agronomy eUpdate September 25th, 2020 : Issue 820 [eupdate.agronomy.ksu.edu]

- 16. Plant Invaders of Mid-Atlantic Natural Areas: Control Options for Trees [invasive.org]

- 17. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

Molecular structure and chemical properties of Triclopyr ester

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Triclopyr (B129103) Ester

Introduction

Triclopyr butoxyethyl ester is a selective, systemic herbicide used for the control of woody plants and broadleaf weeds.[1][2] It belongs to the pyridine (B92270) family of herbicides and functions as a synthetic auxin, mimicking the action of the plant growth hormone indole-3-acetic acid.[3][4][5] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and the experimental protocols for its synthesis and analysis.

Molecular Structure

Triclopyr butoxyethyl ester is chemically known as 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate.[6] Its chemical structure consists of a trichlorinated pyridine ring linked through an oxyacetic acid group to a butoxyethyl ester.

Key Identifiers:

-

IUPAC Name: 2-Butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate[6]

-

Canonical SMILES: CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl[9]

Caption: Molecular structure of Triclopyr butoxyethyl ester.

Chemical Properties

The physicochemical properties of Triclopyr butoxyethyl ester are summarized in the table below. These properties influence its environmental fate and behavior.

| Property | Value | Reference |

| Physical State | Yellow Liquid | [10] |

| Boiling Point | 421.7 ± 40.0 °C (Predicted) | [7][8] |

| Freezing Point | -32 °C | [10] |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Vapor Pressure | 1 x 10⁻⁶ hPa at 25 °C | [10] |

| Water Solubility | 23 mg/L | [5] |

| Log P (octanol-water partition coefficient) | 4.62 at pH 7 | [10] |

Mechanism of Action: Synthetic Auxin Pathway

Triclopyr is a synthetic auxin herbicide.[3][5] It mimics the plant growth hormone auxin, leading to uncontrolled and disorganized cell growth and division in susceptible plants.[1][2] The ester form is readily absorbed by the leaves and roots and is then hydrolyzed to the active triclopyr acid within the plant.[3] The accumulation of the acid in meristematic tissues disrupts normal growth processes, ultimately causing plant death.[3][11]

Caption: Mechanism of action of Triclopyr butoxyethyl ester.

Experimental Protocols

Synthesis of Triclopyr Butoxyethyl Ester

Several methods for the synthesis of Triclopyr butoxyethyl ester have been patented. A common laboratory-scale synthesis involves a two-step process.

Method 1: Transesterification This process involves the reaction of a lower alkyl ester of triclopyr (e.g., methyl or ethyl ester) with 2-butoxyethanol (B58217) in the presence of a catalyst.[12]

-

Reaction Setup: A mixture of triclopyr-ethyl (B12755306) ester and 2-butoxyethanol is heated.

-

Catalysis: A catalyst such as titanium n-butoxide, methanesulfonic acid, or p-toluenesulfonic acid is added to the mixture.[12]

-

Reaction and Distillation: The mixture is heated, and the ethanol (B145695) formed during the transesterification reaction is continuously removed by distillation to drive the reaction to completion.

-

Purification: Excess 2-butoxyethanol is removed by distillation. The remaining reaction mass is washed with water to remove the catalyst, yielding Triclopyr butoxyethyl ester.[12]

Method 2: Etherification This method involves the reaction of the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793) with 2-butoxyethyl chloroacetate (B1199739).[13][14]

-

Reactant Preparation: The sodium salt of 3,5,6-trichloro-2-pyridinol is prepared. 2-butoxyethyl chloroacetate is synthesized by reacting chloroacetic acid with 2-butoxyethanol.[13]

-

Reaction: The sodium salt and 2-butoxyethyl chloroacetate are reacted, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide and a solvent.[12][14]

-

Purification: The solvent is removed by distillation, and the final product, Triclopyr butoxyethyl ester, is purified by vacuum distillation.[13]

Caption: Synthesis workflows for Triclopyr butoxyethyl ester.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of Triclopyr butoxyethyl ester is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

1. Instrumentation and Conditions:

-

Chromatograph: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).[15]

-

Column: C18 reverse-phase column (e.g., Symmetryshield™ RP18, 250 mm x 3.9 mm, 5 µm).[15]

-

Mobile Phase: A mixture of methanol (B129727) and water, typically in an 85:15 (v/v) ratio.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 25 °C (room temperature).[15]

-

Detector Wavelength: 235 nm.[15]

-

Injection Volume: 5 µL.[15]

2. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh approximately 0.05 g of a Triclopyr butoxyethyl ester standard into a 50 mL volumetric flask. Dissolve in methanol and dilute to the mark.[15]

-

Sample Solution: Accurately weigh approximately 0.05 g of the sample into a 50 mL volumetric flask. Dissolve in methanol, dilute to the mark, and filter through a 0.45 µm membrane before injection.[15]

3. Determination and Calculation:

-

Inject the standard solution until the relative variation of peak areas between two consecutive injections is less than 1.5%.

-

Inject the sample solutions.

-

The concentration of Triclopyr butoxyethyl ester in the sample is determined by comparing the peak area of the sample to that of the standard using an external standard calculation.[15]

For analysis in complex matrices like leaf tissue: An initial extraction and cleanup procedure is required. This may involve:

-

Extraction of the tissue with a solvent such as diethyl ether.[16]

-

Oxidation of sample contaminants.[16]

-

Column chromatography on basic alumina (B75360) to separate the triclopyr acid (after hydrolysis of the ester) from other matrix components.[16]

Conclusion

Triclopyr butoxyethyl ester is a potent herbicide with a well-understood mechanism of action. Its chemical and physical properties dictate its application methods and environmental behavior. The synthesis and analytical protocols outlined in this guide provide a foundation for researchers and professionals working with this compound. Adherence to established methodologies is crucial for obtaining reliable and reproducible results in both research and quality control settings.

References

- 1. Triclopyr Information & Products | Solutions Pest & Lawn [solutionsstores.com]

- 2. youtube.com [youtube.com]

- 3. mass.gov [mass.gov]

- 4. Triclopyr - Wikipedia [en.wikipedia.org]

- 5. invasive.org [invasive.org]

- 6. Triclopyr-butotyl | C13H16Cl3NO4 | CID 47455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triclopyr 2-butoxyethyl ester CAS#: 64700-56-7 [m.chemicalbook.com]

- 8. Triclopyr 2-butoxyethyl ester | 64700-56-7 [chemicalbook.com]

- 9. Triclopyr-butotyl [sitem.herts.ac.uk]

- 10. labelsds.com [labelsds.com]

- 11. Triclopyr-Herbicide-Lier Chemical Co., Ltd. [lierchem.com]

- 12. Preparation Of Triclopyr, Its Intermediate And Butoxyethyl Ester [quickcompany.in]

- 13. WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester - Google Patents [patents.google.com]

- 14. CN102295597B - Preparation method of triclopyr butoxyethyl ester - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

Environmental Fate and Degradation of Triclopyr Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental fate and degradation pathways of Triclopyr (B129103) butoxyethyl ester (TBEE), a widely used herbicide. Understanding its behavior in various environmental compartments is crucial for assessing its ecological impact and ensuring its safe and effective use. This document summarizes key degradation processes, presents quantitative data from various studies, and outlines detailed experimental protocols for further research.

Executive Summary

Triclopyr butoxyethyl ester (TBEE) is a systemic herbicide that rapidly degrades in the environment primarily through hydrolysis to its active form, triclopyr acid.[1][2] Subsequently, triclopyr acid undergoes further degradation via photolysis and microbial processes. The main degradation products include 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and 3,5,6-trichloro-2-methoxypridine (TMP). The rate of degradation is influenced by environmental factors such as pH, temperature, sunlight, and microbial activity. This guide delves into the specifics of these degradation pathways, providing quantitative data and methodologies for their study.

Degradation Pathways

The environmental degradation of Triclopyr ester is a multi-step process involving hydrolysis, photolysis, and microbial degradation.

Hydrolysis

TBEE readily undergoes hydrolysis in soil and water, converting to triclopyr acid and 2-butoxyethanol.[1] This is a critical initial step in its degradation, as the ester form is more toxic to aquatic organisms. The rate of hydrolysis is significantly influenced by pH and temperature, with faster degradation occurring under alkaline conditions and higher temperatures.[1]

Photolysis

Both TBEE and its primary degradant, triclopyr acid, are susceptible to photodegradation, particularly in water.[2] Sunlight accelerates the breakdown of these compounds. The photolysis of triclopyr acid on soil has been observed to have a half-life of just a few hours under midsummer sun.[2] In water, the photolytic half-life of triclopyr acid can range from one to twelve hours.[2]

Microbial Degradation

Microbial metabolism is a significant pathway for the degradation of triclopyr acid in soil.[2] Soil microorganisms utilize the herbicide as a carbon source, leading to its breakdown. The rate of microbial degradation is dependent on soil conditions such as temperature, moisture, and organic matter content, with warmer and moister conditions favoring faster degradation.[3] The primary metabolites of aerobic soil degradation are TCP and TMP, which eventually mineralize to CO2.[3]

Quantitative Degradation Data

The following tables summarize the degradation half-lives of Triclopyr butoxyethyl ester (TBEE) and its primary metabolite, triclopyr acid, in various environmental matrices.

Table 1: Hydrolysis Half-life of Triclopyr Butoxyethyl Ester (TBEE)

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 25 | 533 | [1] |

| 5 | 25 | 84 | [4] |

| 7 | 25 | 21.8 | [1] |

| 7 | 25 | 8.7 | [4] |

| 9 | 25 | <1 | [1] |

| 9 | 25 | 0.5 | [4] |

Table 2: Photolysis Half-life of Triclopyr Acid

| Matrix | Conditions | Half-life | Reference |

| Soil | Midsummer sun | 2 hours | [2] |

| Water | Sunlight | 1-12 hours | [2] |

| Water (pH 7) | Artificial & Natural Light | 1.3 days | [5] |

| Water (pH 7) | Dark Control | 142 days | [5] |

Table 3: Soil Half-life of Triclopyr Acid (Microbial Degradation)

| Soil Type | Temperature (°C) | Half-life (days) | Reference |

| Various | Average | 30 | [2] |

| Forest Soil | Field Conditions | 12 - 27 | [3] |

| Cold Climate | Field Conditions | 1-2 years | [3] |

Experimental Protocols

This section provides detailed methodologies for studying the key degradation pathways of this compound. These protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), supplemented with specific techniques from published research.

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

This protocol describes a tiered approach to determine the rate of hydrolysis of this compound as a function of pH.

Objective: To determine the abiotic hydrolysis rate of TBEE at different pH values.

Materials:

-

Triclopyr butoxyethyl ester (analytical grade)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Incubator with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Tier 1: Preliminary Test:

-

Prepare solutions of TBEE in sterile buffer solutions of pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50 °C to accelerate the reaction) for 5 days.

-

At specified time intervals (e.g., 0, 1, 3, and 5 days), take aliquots from each solution.

-

Analyze the aliquots by HPLC to determine the concentration of the remaining TBEE.

-

If significant degradation (e.g., >10%) is observed, proceed to Tier 2.

-

-

Tier 2: Hydrolysis of Unstable Substances:

-

Repeat the experiment at a lower, environmentally relevant temperature (e.g., 25 °C).

-

Extend the incubation period to allow for significant degradation (up to 30 days or until >90% degradation is observed).

-

Collect samples at more frequent intervals to accurately determine the degradation kinetics.

-

-

Tier 3: Identification of Hydrolysis Products:

-

Analyze the samples not only for the parent compound (TBEE) but also for potential hydrolysis products, primarily triclopyr acid.

-

Use analytical standards of the expected degradation products for identification and quantification by HPLC.

-

The primary hydrolysis product is expected to be triclopyr.[1]

-

Data Analysis:

-

Plot the concentration of TBEE versus time for each pH.

-

Determine the first-order rate constant (k) and the half-life (t₁/₂) for each pH using the following equations:

-

ln(Ct) = ln(C0) - kt

-

t₁/₂ = 0.693 / k where Ct is the concentration at time t, and C0 is the initial concentration.

-

Photolysis Study (Adapted from EPA OPPTS 835.2410)

This protocol outlines a method to assess the photodegradation of this compound on a soil surface.

Objective: To determine the rate of photolysis of TBEE on soil under simulated sunlight.

Materials:

-

Triclopyr butoxyethyl ester (analytical grade, radiolabeled if possible for easier tracking)

-

A representative soil type (e.g., sandy loam)

-

A light source simulating natural sunlight (e.g., Xenon arc lamp)

-

Quartz or borosilicate glass plates

-

Environmental chamber with temperature and humidity control

-

Extraction solvents (e.g., acetonitrile, acidified water)

-

Analytical instrumentation (e.g., HPLC, Gas Chromatography-Mass Spectrometry - GC-MS) for quantification of the parent compound and photoproducts.

Procedure:

-

Sample Preparation:

-

Apply a solution of TBEE uniformly to the surface of thin layers of soil on quartz or borosilicate glass plates.

-

The application rate should be representative of field use.

-

Prepare replicate samples for irradiation and dark controls.

-

-

Irradiation:

-

Place the irradiated samples in an environmental chamber under the light source. The light intensity and spectrum should be characterized and maintained consistently.

-

Place the dark control samples in the same chamber but shielded from light.

-

Maintain a constant temperature and humidity throughout the experiment.

-

-

Sampling and Analysis:

-

At predetermined time intervals, remove replicate irradiated and dark control samples.

-

Extract the soil samples with an appropriate solvent mixture to recover TBEE and its photoproducts.

-

Analyze the extracts using a suitable analytical method (e.g., HPLC or GC-MS) to quantify the remaining TBEE and identify and quantify major photoproducts.

-

Data Analysis:

-

Calculate the concentration of TBEE remaining on the soil at each time point for both irradiated and dark control samples.

-

Determine the rate of photolysis by correcting the degradation in the irradiated samples for any degradation observed in the dark controls.

-

Calculate the photolysis half-life using first-order kinetics.

Microbial Degradation in Soil (Aerobic)

This protocol describes a laboratory experiment to evaluate the aerobic microbial degradation of this compound in soil.

Objective: To determine the rate and pathway of microbial degradation of TBEE in soil under aerobic conditions.

Materials:

-

Triclopyr butoxyethyl ester (analytical grade, ¹⁴C-labeled is recommended)

-

Fresh, sieved soil with known characteristics (pH, organic matter content, microbial biomass)

-

Biometer flasks or similar incubation vessels that allow for CO₂ trapping

-

Incubator with temperature control

-

Solutions for trapping ¹⁴CO₂ (e.g., potassium hydroxide)

-

Liquid scintillation counter (if using radiolabeled compound)

-

Extraction solvents and analytical instrumentation (HPLC, GC-MS)

Procedure:

-

Soil Treatment:

-

Treat soil samples with a solution of TBEE at a concentration relevant to agricultural use.

-

Adjust the soil moisture to an optimal level for microbial activity (e.g., 50-60% of water holding capacity).

-

Prepare sterile control samples by autoclaving the soil before treatment to distinguish between microbial and abiotic degradation.

-

-

Incubation:

-

Place the treated soil samples in biometer flasks and incubate in the dark at a constant temperature (e.g., 20-25 °C).

-

Continuously flush the flasks with humidified, CO₂-free air to maintain aerobic conditions.

-

Trap the evolved CO₂ in a suitable trapping solution.

-

-

Sampling and Analysis:

-

At regular intervals, sample the CO₂ trapping solution and analyze for ¹⁴CO₂ using a liquid scintillation counter to determine the rate of mineralization.

-

At the same time intervals, sacrifice replicate soil samples for extraction and analysis.

-

Extract the soil to determine the concentrations of the parent TBEE and its major metabolites (triclopyr acid, TCP, TMP) using HPLC or GC-MS.

-

Data Analysis:

-

Plot the cumulative ¹⁴CO₂ evolved over time to determine the mineralization rate.

-

Plot the concentration of TBEE and its metabolites in the soil over time.

-

Calculate the degradation half-life of TBEE in the soil using appropriate kinetic models (e.g., first-order or biphasic kinetics).

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for a hydrolysis study.

Caption: Primary degradation pathways of Triclopyr Butoxyethyl Ester in the environment.

Caption: General workflow for a laboratory hydrolysis study of Triclopyr Butoxyethyl Ester.

References

An In-Depth Technical Guide to the Hydrolysis of Triclopyr Butoxyethyl Ester to Triclopyr Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of triclopyr (B129103) butoxyethyl ester (Triclopyr BEE) to its herbicidally active form, triclopyr acid. This process is a critical step in the environmental fate and mode of action of this widely used herbicide. This document details the underlying chemical mechanisms, factors influencing the rate of hydrolysis, standardized experimental protocols for its study, and analytical methodologies for the quantification of both the ester and its acid metabolite.

Introduction

Triclopyr butoxyethyl ester is a selective systemic herbicide used to control broadleaf weeds.[1] Its efficacy is dependent on its conversion to triclopyr acid within the target plant. This conversion, a hydrolysis reaction, also occurs in the environment, influencing the persistence and potential off-target effects of the herbicide. Understanding the kinetics and mechanisms of this hydrolysis is paramount for environmental risk assessment and the development of new, effective formulations.

The hydrolysis of Triclopyr BEE involves the cleavage of the ester bond, yielding triclopyr acid and 2-butoxyethanol.[2] This reaction is significantly influenced by pH and temperature.[2]

Chemical Mechanism of Hydrolysis

The hydrolysis of triclopyr butoxyethyl ester, a carboxylic acid ester, proceeds primarily through a base-catalyzed mechanism, also known as saponification. This process is generally irreversible as the carboxylic acid product is deprotonated under basic conditions to form a carboxylate salt.[3][4]

The reaction mechanism involves the following steps:

-

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[5]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the departure of the butoxyethanolate leaving group.

-

Proton Transfer: The butoxyethanolate is a strong base and deprotonates the newly formed triclopyr acid, yielding the triclopyr carboxylate salt and 2-butoxyethanol. This final step drives the reaction to completion under basic conditions.

Factors Influencing Hydrolysis

The rate of hydrolysis of triclopyr butoxyethyl ester is primarily dictated by two key environmental factors:

-

pH: The hydrolysis of Triclopyr BEE is significantly faster under alkaline conditions due to the availability of hydroxide ions to initiate the base-catalyzed mechanism.[2] Under acidic conditions, the reaction is much slower.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly.[2]

Quantitative Data on Hydrolysis Rates

The persistence of triclopyr butoxyethyl ester in an aqueous environment is quantified by its hydrolysis half-life (t½), the time required for 50% of the initial concentration to degrade. The following table summarizes the hydrolysis half-lives of Triclopyr BEE at various pH values and a constant temperature.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 4 | 25 | 533 days | [2] |

| 5 | 25 | 84 days | [6] |

| 7 | 25 | 21.8 days | [2] |

| 7 | 25 | 8.7 days | [6] |

| 9 | 25 | < 1 day | [2] |

| 9 | 25 | 0.5 days | [6] |

Experimental Protocols for Hydrolysis Studies

The study of triclopyr butoxyethyl ester hydrolysis is typically conducted following standardized guidelines such as the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH, or the US EPA Fate, Transport and Transformation Test Guidelines OPPTS 835.2120.[7][8]

General Experimental Workflow

The following diagram illustrates a typical workflow for a Triclopyr BEE hydrolysis study.

Caption: A generalized workflow for a triclopyr butoxyethyl ester hydrolysis experiment.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Triclopyr butoxyethyl ester (analytical standard, purity >98%)

-

Triclopyr acid (analytical standard, purity >98%)

-

Buffer solutions (pH 4, 7, and 9), sterilized

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier for LC-MS)

-

Sterile glassware

2. Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of Triclopyr BEE in a minimal amount of a water-miscible solvent (e.g., acetonitrile).

-

Spike the buffer solutions with the Triclopyr BEE stock solution to achieve a final concentration that is less than half the water solubility of the compound.

3. Incubation:

-

Incubate the test solutions in the dark in a temperature-controlled environment (e.g., 25°C).

-

At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected rate of hydrolysis at each pH.

4. Sample Preparation for Analysis:

-

If necessary, quench the hydrolysis reaction by acidifying the sample (e.g., with formic acid).

-

Filter the samples through a 0.22 µm syringe filter prior to analysis.

5. Analytical Methodology:

-

The concentrations of Triclopyr BEE and triclopyr acid are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[9][10]

-

HPLC Method Example:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid, e.g., 0.1%).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the absorbance maxima of the analytes.

-

Injection Volume: 10-20 µL

-

-

6. Data Analysis:

-

Plot the concentration of Triclopyr BEE against time for each pH.

-

Determine the hydrolysis rate constant (k) and the half-life (t½) using first-order reaction kinetics.

Signaling Pathways and Logical Relationships

The hydrolysis of triclopyr butoxyethyl ester is a key step in its overall environmental degradation pathway. The following diagram illustrates the relationship between the parent compound, its hydrolysis products, and other potential degradation processes.

References

- 1. mass.gov [mass.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. oecd.org [oecd.org]

- 9. scribd.com [scribd.com]

- 10. agilent.com [agilent.com]

Ecotoxicology of Triclopyr Ester on Non-Target Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyr (B129103), a selective systemic herbicide widely used for the control of broadleaf weeds, is commonly formulated as a butoxyethyl ester (BEE) for enhanced penetration of plant cuticles. While effective in its intended terrestrial applications, the potential for runoff and spray drift poses a significant ecotoxicological risk to non-target aquatic organisms. This technical guide provides an in-depth analysis of the environmental fate and toxicological effects of triclopyr ester in aquatic ecosystems. It summarizes acute and chronic toxicity data for a range of aquatic species, details standardized experimental protocols for ecotoxicity testing, and explores the known mechanisms of action, including its environmental degradation and potential to induce oxidative stress and endocrine disruption in aquatic fauna.

Introduction

Triclopyr [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid is a synthetic auxin herbicide that disrupts plant growth processes, leading to mortality in susceptible species.[1] The butoxyethyl ester (BEE) formulation, a common commercial product, is of particular ecotoxicological concern due to its higher toxicity to aquatic life compared to the parent acid or amine salt forms.[2][3] In aquatic environments, triclopyr BEE is rapidly hydrolyzed to its parent, triclopyr acid, which is then subject to further degradation.[1][4] Despite this degradation, the initial exposure to the ester form can have significant acute and chronic effects on fish, invertebrates, and algae.[2][3] This guide aims to consolidate the current scientific understanding of the ecotoxicology of this compound, providing a critical resource for environmental risk assessment and further research.

Environmental Fate and Metabolism

The environmental persistence and transformation of this compound are critical factors in determining its ecotoxicological impact. Upon entering an aquatic system, triclopyr BEE undergoes several key processes:

-

Hydrolysis: The ester linkage is rapidly cleaved in water, converting triclopyr BEE to triclopyr acid. This hydrolysis is a crucial detoxification step, as the acid form is significantly less toxic to most aquatic organisms.[1][4] The half-life of triclopyr BEE in water is relatively short, often on the order of hours to a few days, and is influenced by factors such as pH and temperature.[4][5]

-

Photodegradation: Triclopyr acid is susceptible to photodegradation, particularly in the presence of sunlight. This process further breaks down the molecule into less toxic compounds.[2][4] The rate of photolysis is dependent on light intensity and water clarity.

-

Microbial Degradation: Microorganisms in the water and sediment play a role in the ultimate degradation of triclopyr acid.[3] The primary metabolite of this process is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which has its own toxicological profile.[3] Further microbial action can eventually lead to the mineralization of the compound to carbon dioxide and water.[4]

The following diagram illustrates the primary degradation pathway of triclopyr butoxyethyl ester in an aquatic environment.

Ecotoxicity Data

The toxicity of triclopyr butoxyethyl ester varies significantly among different aquatic organisms. The ester form is consistently more toxic than the acid and salt forms.[2][3] The following tables summarize the available acute and chronic toxicity data for a range of non-target aquatic species.

Table 1: Acute Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Aquatic Fauna

| Species | Common Name | Endpoint (96-hr LC50) | Concentration (mg/L) | Reference(s) |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 0.74 | [4] |

| Lepomis macrochirus | Bluegill Sunfish | LC50 | 0.87 | [4] |

| Oncorhynchus kisutch | Coho Salmon | LC50 | 1.3 | [4] |

| Palaemonetes pugio | Grass Shrimp | LC50 | 2.4 | [4] |

| Crassostrea virginica | Eastern Oyster | EC50 | 0.66 | [4] |

| Menidia beryllina | Tidewater Silverside | LC50 | 0.45 | [4] |

| Daphnia magna | Water Flea | 48-hr LC50 | 12 | [6] |

Table 2: Acute and Chronic Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Aquatic Flora

| Species | Common Name | Endpoint | Concentration (mg/L) | Reference(s) |

| Navicula pelliculosa | Diatom | EC50 | 0.193 | [4] |

| Anabaena flos-aquae | Blue-green Alga | EC50 | 0.193 | [4] |

| Lemna gibba | Duckweed | EC50 | 2.2 - 3.7 | [4] |

| Raphidocelis subcapitata | Green Alga | 72-hr ErC50 | > 3.0 | [7] |

| Raphidocelis subcapitata | Green Alga | 72-hr NOEC | 3.0 | [7] |

Table 3: Chronic Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Aquatic Fauna

| Species | Common Name | Endpoint (21-day) | Concentration (mg/L) | Reference(s) |

| Daphnia magna | Water Flea | NOEC | 1.7 | [8] |

| Daphnia magna | Water Flea | LOEC | 5.1 | [8] |

| Americamysis bahia | Mysid Shrimp | NOAEC | 0.011 | [2] |

Experimental Protocols

Standardized testing protocols are essential for generating reliable and comparable ecotoxicity data. The following sections outline the key methodologies for assessing the toxicity of chemical substances to fish, aquatic invertebrates, and algae, based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Semi-static (test solution renewed every 24 hours) or flow-through.

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15°C for Rainbow Trout).

-

Light: 16-hour light, 8-hour dark photoperiod.

-

Loading: Fish biomass per volume of test solution is kept low to avoid depletion of dissolved oxygen.

-

-

Procedure:

-

Fish are acclimated to laboratory conditions for at least 12 days.

-

A range of at least five test concentrations, typically in a geometric series, and a control group are prepared.

-

Fish are randomly distributed among the test and control vessels.

-

Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

-

-

Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the median effective concentration (EC50) that causes immobilization of Daphnia magna within a 48-hour period.

-

Test Organisms: Daphnia magna neonates (less than 24 hours old).

-

Test Conditions:

-

Exposure Duration: 48 hours.

-

Test Type: Static (no renewal of the test solution).

-

Temperature: 20 ± 1°C.

-

Light: 16-hour light, 8-hour dark photoperiod.

-

-

Procedure:

-

Neonate daphnids are exposed to a series of at least five test concentrations and a control.

-

Immobilization (defined as the inability to swim within 15 seconds after gentle agitation) is observed at 24 and 48 hours.

-

Water quality parameters are measured at the beginning and end of the test.

-

-

Data Analysis: The 48-hour EC50 and its confidence limits are calculated.

Alga Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae over a 72-hour period.

-

Test Organisms: Exponentially growing cultures of green algae, such as Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata).

-

Test Conditions:

-

Exposure Duration: 72 hours.

-

Test Type: Static.

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

-

Procedure:

-

A series of test concentrations and a control are prepared in a nutrient-rich growth medium.

-

Each test flask is inoculated with a low density of algal cells.

-

The flasks are incubated under controlled conditions.

-

Algal growth is measured at least daily by determining cell concentration or a surrogate parameter (e.g., fluorescence).

-

-

Data Analysis: The inhibition of growth is calculated relative to the control. The EC50 for growth rate and yield are determined.

The following diagram provides a generalized workflow for aquatic toxicity testing.

Mechanisms of Toxicity in Non-Target Aquatic Organisms

While the primary mode of action of triclopyr as a synthetic auxin is well-established in plants, its toxicological effects in aquatic animals are multifaceted and not fully elucidated. Current research points towards several potential mechanisms:

Oxidative Stress

Exposure to triclopyr and its metabolites can lead to the generation of reactive oxygen species (ROS) in aquatic organisms, resulting in oxidative stress. This occurs when the production of ROS overwhelms the antioxidant defense systems of the organism.

-

ROS Production: Triclopyr may interfere with mitochondrial electron transport, leading to an increase in the production of superoxide (B77818) radicals (O₂⁻).

-

Antioxidant Response: Organisms may initially upregulate antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) to neutralize ROS. However, prolonged or high-level exposure can deplete these defenses.

-

Cellular Damage: Uncontrolled ROS can cause damage to vital cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage.

The following diagram illustrates a simplified pathway of triclopyr-induced oxidative stress.

Endocrine Disruption

There is emerging evidence that triclopyr and its metabolites may act as endocrine-disrupting chemicals (EDCs) in aquatic organisms. EDCs can interfere with the normal functioning of the endocrine system, which regulates critical processes such as growth, development, and reproduction. Potential mechanisms of endocrine disruption by triclopyr include:

-

Hormone Receptor Interaction: Triclopyr or its metabolites may bind to hormone receptors, such as estrogen or androgen receptors, either mimicking or blocking the action of endogenous hormones.

-

Alteration of Hormone Synthesis: The herbicide could interfere with the enzymatic pathways involved in the synthesis of steroid hormones.

-

Disruption of Hormone Transport and Metabolism: Triclopyr may affect the proteins that transport hormones in the blood or the enzymes that metabolize them, leading to altered hormone levels.

Further research is needed to fully characterize the endocrine-disrupting potential of triclopyr in a variety of aquatic species and to elucidate the specific signaling pathways involved.

Conclusion

Triclopyr butoxyethyl ester poses a significant toxicological risk to non-target aquatic organisms, with its ester formulation being particularly potent. While rapid environmental degradation to the less toxic acid form mitigates some of this risk, the initial exposure can still lead to acute and chronic adverse effects. This guide has provided a comprehensive overview of the current knowledge on the ecotoxicology of this compound, including quantitative toxicity data, standardized experimental protocols, and insights into its mechanisms of action. A deeper understanding of its sublethal effects, particularly in the areas of oxidative stress and endocrine disruption, is crucial for developing more accurate environmental risk assessments and for the protection of aquatic ecosystems. Continued research into the specific molecular signaling pathways affected by triclopyr in aquatic fauna is a key area for future investigation.

References

- 1. Evaluating the effects of pharmaceutical pollutants on common carp (Cyprinus carpio): histopathological and antioxidant responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mass.gov [mass.gov]

- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simulation of the aquatic fate of triclopyr butoxyethyl ester and its predicted effects on coho salmon | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. invasive.org [invasive.org]

- 7. Aquatic Insects Transfer Pharmaceuticals and Endocrine Disruptors from Aquatic to Terrestrial Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Soil Fate of Triclopyr Ester: A Technical Guide to Persistence and Mobility of its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyr (B129103), a selective systemic herbicide, is widely utilized for the control of broadleaf weeds in various agricultural and non-agricultural settings. It is often formulated as a butoxyethyl ester (TBEE) to enhance its foliar uptake. Upon entering the environment, particularly the soil matrix, triclopyr butoxyethyl ester undergoes rapid transformation, leading to the formation of metabolites with distinct environmental fates. This technical guide provides an in-depth analysis of the soil persistence and mobility of triclopyr ester metabolites, with a focus on quantitative data, experimental methodologies, and key transformation pathways.

Degradation and Transformation in Soil

The primary event in the soil fate of triclopyr butoxyethyl ester is its rapid hydrolysis to the herbicidally active form, triclopyr acid (TA).[1][2] This conversion is a critical first step in the degradation cascade and is influenced by soil pH and temperature, with hydrolysis occurring more rapidly in alkaline conditions.[3] Following the formation of triclopyr acid, further degradation proceeds primarily through microbial metabolism.[1][2] The main metabolites formed from triclopyr acid are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP).[2] Ultimately, these compounds can be further mineralized to carbon dioxide.[2]

Soil Persistence of Triclopyr Metabolites

The persistence of triclopyr and its metabolites in soil is typically quantified by their half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life is influenced by a variety of factors including soil type, organic matter content, moisture, temperature, and microbial activity.[1][4]

Table 1: Soil Half-Life (DT50) of Triclopyr Butoxyethyl Ester (TBEE) and its Metabolites

| Compound | Half-Life (Days) | Conditions | Reference(s) |

| Triclopyr Butoxyethyl Ester (TBEE) | < 1 (typically hours) | Rapid hydrolysis in soil and water. | [2] |

| Triclopyr Acid (TA) | 8 - 46 | Varies with soil type and climate. | [5][6] |

| Triclopyr Acid (TA) | 3.7 - 314 | Broad range depending on environmental conditions. | [1] |

| 3,5,6-trichloro-2-pyridinol (TCP) | 8 - 279 | Generally more persistent than TA. | [4] |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | 50 - 300 | Generally more persistent than TA. | [4] |

Soil Mobility of Triclopyr Metabolites

The mobility of a chemical in soil determines its potential to leach into groundwater or move off-site via runoff. This is largely governed by its sorption characteristics, which are quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value indicates weaker sorption to soil particles and thus higher mobility.

Table 2: Soil Sorption and Mobility of Triclopyr Butoxyethyl Ester (TBEE) and its Metabolites

| Compound | Koc (mL/g) | Mobility Classification | Reference(s) |

| Triclopyr Butoxyethyl Ester (TBEE) | ~6,000 | Immobile | [2] |

| Triclopyr Acid (TA) | 12 - 134 | Mobile to Moderately Mobile | [7][8] |

| 3,5,6-trichloro-2-pyridinol (TCP) | 114 - 242 | Moderately Mobile | [7][8] |

Despite the classification of triclopyr acid as mobile, field studies have indicated that its movement is often limited to the upper soil layers, typically not exceeding depths of 15 to 90 centimeters.[5][6] This is likely due to a combination of degradation and increasing sorption over time.

Experimental Protocols

Accurate assessment of the soil persistence and mobility of triclopyr metabolites relies on robust analytical methodologies. Below are outlines of common experimental protocols.

Protocol 1: Determination of Triclopyr Acid in Soil by HPLC-DAD

This protocol is adapted from a method utilizing high-performance liquid chromatography with a diode array detector (HPLC-DAD).

1. Sample Extraction (QuEChERS Approach):

- Weigh 10 g of soil into a 50 mL centrifuge tube.

- Add 10 mL of acidified acetonitrile (B52724).

- Shake vigorously for 1 minute.

- Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Shake for another minute and centrifuge at ≥3000 rcf for 5 minutes.

- The resulting supernatant contains the extracted triclopyr acid.

2. HPLC-DAD Analysis:

- Column: Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.

- Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).

- Flow Rate: 0.9 mL/min.

- Detection Wavelength: 220 nm.

- Quantification: Based on a calibration curve prepared from certified reference standards of triclopyr acid.

Protocol 2: Determination of Triclopyr and its Metabolites in Soil by GC-MS

For broader analysis including the butoxyethyl ester and other metabolites, gas chromatography-mass spectrometry (GC-MS) is often employed. This typically requires a derivatization step to increase the volatility of the acidic analytes.

1. Sample Extraction and Cleanup:

- Extraction is performed as described in Protocol 1.

- A cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components. A florisil (B1214189) SPE cartridge can be effective for this purpose.[5]

2. Derivatization:

- The extracted analytes are derivatized to form more volatile esters (e.g., methyl or silyl (B83357) esters).[1]

- For methylation, diazomethane (B1218177) or a safer alternative like trimethylsilyldiazomethane (B103560) can be used.

- For silylation, reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common.

3. GC-MS Analysis:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: An optimized temperature gradient to separate the target analytes.

- Ionization: Electron Ionization (EI).

- Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Conclusion

The environmental fate of triclopyr butoxyethyl ester in soil is characterized by its rapid conversion to triclopyr acid. While TBEE itself is immobile, its primary metabolite, triclopyr acid, exhibits moderate to high mobility. However, its persistence in the soil environment is relatively short due to microbial degradation, which mitigates extensive leaching. The primary degradation products, TCP and TMP, are generally more persistent than the parent acid. A thorough understanding of these transformation pathways and the factors influencing persistence and mobility is crucial for assessing the environmental risk associated with the use of this compound formulations. The application of robust analytical methods, such as those outlined in this guide, is essential for accurate environmental monitoring and risk assessment.

References

- 1. Gas chromatographic determination of triclopyr in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. weber.hu [weber.hu]

- 3. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 4. hrpub.org [hrpub.org]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

The Bioaccumulation Potential of Triclopyr Ester in Fish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation potential of triclopyr (B129103) butoxyethyl ester (BEE), a common ester formulation of the herbicide triclopyr, in fish. Triclopyr BEE is known for its higher toxicity to aquatic organisms compared to its acid or salt forms, making its bioaccumulation characteristics a critical area of study for environmental risk assessment. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic and experimental processes.

Executive Summary

Triclopyr butoxyethyl ester exhibits a transient presence in fish tissues. Upon absorption from the water, it is rapidly hydrolyzed to its primary metabolite, triclopyr acid. Consequently, the bioaccumulation potential of the parent ester is limited. The principal residue found in fish is triclopyr acid. While specific uptake and depuration rate constants for triclopyr BEE are not widely available in published literature, a bioconcentration factor (BCF) has been reported, indicating a moderate potential for bioaccumulation. The rapid metabolism to the less toxic acid form is a key factor in mitigating the overall risk of bioaccumulation of the parent ester.

Quantitative Bioaccumulation Data

The bioaccumulation of triclopyr and its derivatives in fish is complex due to the rapid metabolism of the ester form. The following tables summarize the available quantitative data.

Table 1: Bioconcentration Factor for Triclopyr Butoxyethyl Ester

| Compound | BCF Value | Species | Tissue | Reference |

| Triclopyr-butotyl (Triclopyr BEE) | 110 | Not Specified | Not Specified | --INVALID-LINK--[1] |

Table 2: Bioaccumulation Data for Triclopyr and its Metabolites

| Compound | Parameter | Value | Species | Tissue | Reference |

| Triclopyr | BCF | 0.06 L/kg | Bluegill sunfish (Lepomis macrochirus) | Edible tissue | --INVALID-LINK--[2] |

| Triclopyr | Half-life | 2.7 - 12.9 days | Fish | Not Specified | --INVALID-LINK--[3] |

| 3,5,6-trichloro-2-pyridinol (TCP) | Half-life | 4.8 - 15.1 days | Fish | Not Specified | --INVALID-LINK--[3] |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | Half-life | 2.5 - 13.3 days | Fish | Not Specified | --INVALID-LINK--[3] |

Experimental Protocols

Bioaccumulation studies for chemical substances like triclopyr ester are typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 3, No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".

Key Aspects of a Typical OECD 305 Study for this compound:

-

Test Species: Common species used for bioaccumulation studies include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

-

Exposure System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

-

Test Substance Preparation: Due to the low water solubility of this compound, a solvent or a dispersant may be used to prepare the stock solution, which is then diluted to the final test concentrations.

-

Exposure (Uptake) Phase: Fish are exposed to a constant, sublethal concentration of this compound for a defined period, typically 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish tissue samples are collected at regular intervals.

-

Depuration (Elimination) Phase: After the exposure phase, the remaining fish are transferred to clean, untreated water. Fish tissue samples are collected at intervals to measure the rate of elimination of the substance.

-

Analytical Chemistry: The concentrations of this compound and its primary metabolite, triclopyr acid, in water and fish tissue samples are quantified using sensitive analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The uptake rate constant (k1), depuration rate constant (k2), and the kinetic bioconcentration factor (BCFk = k1/k2) are calculated from the concentration data over time. If a steady state is reached, the steady-state bioconcentration factor (BCFss) is calculated as the ratio of the concentration in fish to the concentration in water.

Visualizations

Metabolic Pathway of this compound in Fish

The primary metabolic pathway for triclopyr butoxyethyl ester in fish is the rapid hydrolysis of the ester bond, catalyzed by carboxylesterases, to form triclopyr acid and butoxyethanol. Triclopyr acid is the main metabolite that persists in the tissues.

Experimental Workflow for a Fish Bioaccumulation Study (OECD 305)

The following diagram illustrates the typical workflow for a fish bioaccumulation study conducted according to the OECD 305 guideline.

Discussion

The available data indicate that while triclopyr butoxyethyl ester is rapidly absorbed by fish, its bioaccumulation is limited by its swift metabolic conversion to triclopyr acid.[4] This rapid hydrolysis is a critical detoxification pathway. The resulting triclopyr acid has a low potential for bioaccumulation.[5] Therefore, the primary concern regarding the environmental impact of this compound on fish is its acute toxicity rather than its long-term bioaccumulation. The BCF value of 110 for the ester, while not insignificant, is below the threshold for classification as a bioaccumulative substance in many regulatory frameworks. Future research should focus on obtaining precise kinetic data (k1 and k2) for the ester to refine risk assessments.

References

Photodegradation Kinetics of Triclopyr Butoxyethyl Ester (TBEE) in Aqueous Solutions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the photodegradation kinetics of Triclopyr (B129103) Butoxyethyl Ester (TBEE), a widely used herbicide, in aqueous environments. It details the primary degradation pathways, summarizes key kinetic data, and outlines common experimental protocols for its study. The document is intended to serve as a resource for environmental scientists and researchers investigating the fate and transport of pyridine-based herbicides.

Introduction

Triclopyr is a selective systemic herbicide used to control woody and broadleaf plants.[1] It is often formulated as a butoxyethyl ester (TBEE) to enhance foliar penetration.[2] Once in the environment, particularly in aqueous systems, the fate of TBEE is of significant interest due to its potential impact on non-target organisms. The primary degradation pathways for TBEE in water are photolysis (degradation by light) and hydrolysis.[3][4] Understanding the kinetics of these processes is crucial for predicting the persistence and environmental risk of this compound. This guide synthesizes available data on the degradation rates, influencing factors, and underlying mechanisms of TBEE photodegradation in water.

Degradation Pathways of Triclopyr Butoxyethyl Ester (TBEE)